Fosphenytoin disodium salt hydrate
Description
Contextualizing Fosphenytoin (B1200035) as a Prodrug in Pharmaceutical Sciences
In pharmaceutical sciences, a prodrug is an inactive or less active derivative of a drug molecule that undergoes biotransformation in the body to release the active parent drug. ijpsjournal.comnih.gov This approach is often employed to overcome undesirable properties of the parent drug, such as poor solubility, chemical instability, low bioavailability, or to achieve site-specific drug delivery. ijpsjournal.comnih.gov Fosphenytoin perfectly exemplifies the carrier-linked prodrug strategy, where a phosphate (B84403) ester group is attached to the phenytoin (B1677684) molecule. nih.govresearchgate.net This modification renders the compound highly water-soluble, addressing a major drawback of phenytoin. nih.govfrontiersin.org
The conversion of fosphenytoin to phenytoin is a rapid process, with a half-life of approximately 7 to 15 minutes. nih.govfda.gov This ensures that therapeutic concentrations of phenytoin are achieved quickly. nih.gov The biotransformation yields phenytoin, phosphate, and formaldehyde, with the latter being further metabolized. wikipedia.org
Evolution of Prodrug Strategies for Enhanced Parenteral Drug Delivery
The development of fosphenytoin is a landmark in the evolution of prodrug strategies aimed at improving parenteral drug delivery. Historically, challenges with administering poorly soluble drugs intravenously have led to various formulation approaches, but the prodrug strategy offers a more fundamental solution by altering the drug molecule itself. ijpsjournal.comnih.gov
Early prodrugs were often simple esters designed to increase lipophilicity and oral absorption. However, the focus has expanded to include strategies for enhancing aqueous solubility for parenteral formulations. The use of phosphate esters, as seen with fosphenytoin, is a prime example of creating highly water-soluble prodrugs that are readily cleaved by endogenous enzymes like alkaline phosphatases. nih.govresearchgate.net This approach has paved the way for the development of other parenteral prodrugs for various therapeutic agents. ijpsjournal.com
The success of fosphenytoin has underscored the importance of designing prodrugs with optimal pharmacokinetic profiles, ensuring rapid and complete conversion to the active drug without generating toxic byproducts. wikipedia.orgnih.gov Modern prodrug design now incorporates a deeper understanding of drug metabolism and transport mechanisms to create more sophisticated and targeted delivery systems. ijpsjournal.comnih.gov
Scope and Academic Research Focus of the Outline
The academic research focus on fosphenytoin disodium (B8443419) salt hydrate (B1144303) primarily revolves around its chemical and physical properties, its mechanism of action as a prodrug, and its pharmacokinetic profile. Researchers have extensively studied its high water solubility, which contrasts sharply with the parent drug, phenytoin. nih.govfrontiersin.orgsigmaaldrich.com
Key areas of investigation include the enzymatic conversion of fosphenytoin to phenytoin, the bioavailability of phenytoin following fosphenytoin administration, and the factors influencing this conversion. nih.govtandfonline.com Studies have also focused on the protein binding characteristics of both fosphenytoin and the resulting phenytoin. nih.govdrugs.com The transient displacement of phenytoin from plasma protein binding sites by fosphenytoin has been a subject of research, as it can temporarily increase the concentration of unbound, active phenytoin. nih.govtandfonline.com
Table 1: Physicochemical Properties of Fosphenytoin Disodium Salt Hydrate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₃N₂Na₂O₆P · xH₂O | sigmaaldrich.com |
| Molecular Weight | 406.24 g/mol (anhydrous basis) | sigmaaldrich.comnih.gov |
| Appearance | White to tan powder | sigmaaldrich.com |
| Solubility in Water | ≥15 mg/mL | sigmaaldrich.comchemsrc.com |
| IUPAC Name | disodium;(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl phosphate | nih.gov |
| Parameter | Value | Source |
|---|---|---|
| Conversion Half-life to Phenytoin | 7-15 minutes | nih.gov |
| Bioavailability (IV and IM) | Approximately 100% | nih.govnih.gov |
| Plasma Protein Binding | 95-99% (primarily to albumin) | nih.govnih.gov |
| Volume of Distribution | 4.3 to 10.8 liters | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
disodium;(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl phosphate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N2O6P.2Na.H2O/c19-14-16(12-7-3-1-4-8-12,13-9-5-2-6-10-13)17-15(20)18(14)11-24-25(21,22)23;;;/h1-10H,11H2,(H,17,20)(H2,21,22,23);;;1H2/q;2*+1;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAVXKKGWCHUAK-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COP(=O)([O-])[O-])C3=CC=CC=C3.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N2Na2O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Architecture and Prodrug Design Principles
Structural Characterization of Fosphenytoin (B1200035) Disodium (B8443419) Salt
Chemical Nomenclature and Core Imidazolidinedione Framework
Fosphenytoin disodium salt has the chemical name (2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl phosphate (B84403) disodium salt. nih.govscbt.com At its core is the imidazolidinedione ring, a heterocyclic structure that is also the parent ring of phenytoin (B1677684). jddtonline.info This framework is crucial for its anticonvulsant activity. The full chemical name of the hydrated form is Fosphenytoin disodium salt hydrate (B1144303). chemspider.com
Phosphate Ester Moiety as a Prodrug Functional Group
The key structural modification in fosphenytoin is the addition of a phosphate ester moiety at the N-1 position of the hydantoin (B18101) ring. nih.govresearchgate.net This phosphate group renders the molecule highly water-soluble, a stark contrast to phenytoin's poor aqueous solubility. neupsykey.comumem.org In the body, this phosphate ester is rapidly cleaved by ubiquitous phosphatase enzymes, releasing the active drug, phenytoin. nih.govnih.gov
Rational Design of Fosphenytoin as a Phenytoin Prodrug
The design of fosphenytoin is a classic example of the prodrug strategy, where an inactive or less active compound is chemically modified to improve its physicochemical or pharmacokinetic properties, and then converted to the active drug in vivo. researchgate.net
Overcoming Aqueous Solubility Limitations of Phenytoin
The primary driver for the development of fosphenytoin was to create a water-soluble alternative to phenytoin for parenteral administration. researchgate.netnih.gov Phenytoin's low water solubility (approximately 20-30 µg/mL) required a caustic vehicle for injection, leading to administration-related complications. neupsykey.comresearchgate.net Fosphenytoin, on the other hand, is freely soluble in aqueous solutions, allowing for a more benign formulation. neupsykey.comnih.gov
| Compound | Aqueous Solubility |
|---|---|
| Phenytoin | ~20.5 µg/mL neupsykey.com |
| Fosphenytoin | 75,000 µg/mL neupsykey.com |
Chemical Strategy for Modulating Physicochemical Characteristics
The addition of the highly polar phosphate ester group to the phenytoin molecule dramatically increases its water solubility and allows for formulation in a purely aqueous solution at a more physiological pH (around 8.5). neupsykey.comresearchgate.net This chemical modification effectively transforms a poorly soluble drug into a highly soluble prodrug, thereby enhancing its suitability for parenteral administration. umem.orgjwatch.org Once administered, fosphenytoin is rapidly and completely converted to phenytoin by phosphatases in the liver and red blood cells. nih.govnih.gov This conversion has a half-life of approximately 8 to 15 minutes. nih.govnih.gov
Structure-Activity Relationship Considerations for Hydantoin-Derived Antiepileptic Agents
The anticonvulsant activity of hydantoin derivatives is closely linked to their chemical structure. For activity against generalized tonic-clonic seizures, a phenyl or other aromatic substituent at the 5-position of the hydantoin ring is generally considered essential. pcbiochemres.com
Key points regarding the structure-activity relationship (SAR) of hydantoin-derived anticonvulsants include:
Substitution at C5: The presence of an aromatic ring at the C5 position is a critical feature for anticonvulsant activity. pcbiochemres.com In phenytoin, there are two phenyl groups at this position.
Alkyl Substituents: The introduction of alkyl groups at the 5-position can contribute to sedative properties. pcbiochemres.com
Polar Groups: The substitution of polar groups like -NO2, -CN, and -OH on the phenyl rings of phenylmethylenehydantoins has been found to result in less active or inactive compounds. nih.gov
Lipophilicity: Lipophilicity, represented by log P, has been identified as a critical parameter for the anticonvulsant activity of some hydantoin derivatives. nih.gov
Bioconversion and Metabolic Pathways
Enzymatic Hydrolysis of Fosphenytoin (B1200035) to Phenytoin (B1677684)
The conversion of fosphenytoin to its active form, phenytoin, is a rapid and efficient process mediated by endogenous enzymes. nih.govneurology.org For every millimole (mmol) of fosphenytoin administered, one mmol of phenytoin is produced. pfizermedicalinformation.comoup.com
The primary mechanism for the conversion of fosphenytoin to phenytoin is hydrolysis, a reaction catalyzed by endogenous phosphatases. nih.govpfizermedicalinformation.comoup.com These enzymes are ubiquitous in the body, found in various tissues including the liver and red blood cells. tandfonline.comnih.gov While the exact phosphatases have not been definitively identified, alkaline phosphatases are believed to play a major role in this activation. nih.govpfizermedicalinformation.comresearchgate.net This enzymatic cleavage releases phenytoin, along with phosphate (B84403) and formaldehyde. nih.govpfizermedicalinformation.comoup.com
The activation process is not limited to a single location. Phosphatases in the liver, red blood cells, and other tissues contribute to the rapid conversion of the prodrug. tandfonline.comnih.gov Studies have shown that in patients with hepatic or renal disease, the conversion of fosphenytoin to phenytoin may be accelerated. tandfonline.comnih.govfda.gov
Kinetic Characterization of Fosphenytoin Bioconversion
The bioconversion of fosphenytoin to phenytoin is characterized by its rapid rate. The conversion half-life, which is the time it takes for half of the fosphenytoin to be metabolized to phenytoin, is approximately 8 to 15 minutes. neurology.orgfda.govdrugbank.comnih.gov This rapid conversion is largely independent of the plasma concentrations of either fosphenytoin or phenytoin. neurology.orgtandfonline.com
Following intravenous administration, fosphenytoin is almost completely converted to phenytoin, with negligible amounts of the prodrug remaining in the plasma one hour after administration. tandfonline.com The clearance of fosphenytoin can vary with the dose and infusion rate, increasing at higher doses and rates, which is thought to be due to changes in protein binding. neurology.org
Interactive Table: Kinetic Parameters of Fosphenytoin Bioconversion
| Parameter | Value | Reference |
|---|---|---|
| Conversion Half-Life | 8 - 15 minutes | neurology.orgfda.govdrugbank.comnih.gov |
| Time to Peak Phenytoin Concentration (IM) | ~3 hours | nih.govfda.govdrugs.com |
| Bioavailability (IM) | ~100% | nih.govpfizermedicalinformation.com |
Biotransformation of Phenytoin (Active Metabolite)
Once formed, phenytoin undergoes extensive metabolism, primarily in the liver. This process involves multiple cytochrome P450 (CYP) enzymes and subsequent conjugation reactions, leading to the formation of inactive metabolites that are excreted from the body. pfizermedicalinformation.comdrugbank.com
Cytochrome P450 Isoform-Specific Metabolism (e.g., CYP2C9, CYP2C19)
The metabolism of phenytoin is predominantly carried out by the cytochrome P450 enzyme system. pfizermedicalinformation.comdrugbank.com Specifically, CYP2C9 is the major enzyme responsible for metabolizing phenytoin, with CYP2C19 playing a lesser, but still significant, role. nih.govpfizermedicalinformation.comnih.govnih.gov These enzymes catalyze the hydroxylation of phenytoin to its primary, inactive metabolite, 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH). nih.govnih.govnih.gov
Genetic variations (polymorphisms) in the genes encoding CYP2C9 and CYP2C19 can significantly impact the rate of phenytoin metabolism. nih.govnih.govnih.gov For instance, individuals with certain genetic variants of CYP2C9 may have a reduced capacity to metabolize phenytoin, leading to higher plasma concentrations of the drug. nih.gov The hydroxylation capacity of phenytoin is more significantly impaired by mutations in CYP2C9 than in CYP2C19. nih.gov
The metabolism by these two isoforms also results in the formation of different stereoisomers of p-HPPH. CYP2C9 predominantly produces the (S)-p-HPPH isomer, while CYP2C19 produces a more balanced ratio of (R)- and (S)-p-HPPH. drugbank.comnih.gov
Interactive Table: Key Enzymes in Phenytoin Metabolism
| Enzyme | Role in Phenytoin Metabolism | Reference |
|---|---|---|
| CYP2C9 | Major enzyme for hydroxylation to p-HPPH (~90%) | nih.govpfizermedicalinformation.comnih.gov |
| CYP2C19 | Minor enzyme for hydroxylation to p-HPPH (~10%) | nih.govpfizermedicalinformation.comnih.gov |
| UGT1A1, UGT1A9, UGT2B15 | Glucuronidation of p-HPPH | nih.gov |
Oxidative Metabolite Formation and Conjugation Reactions
The formation of p-HPPH is thought to occur via a reactive arene oxide intermediate. drugbank.comnih.govnih.gov This intermediate can also be converted to a dihydrodiol metabolite by the enzyme epoxide hydrolase. nih.govnih.gov The dihydrodiol can then be further metabolized to a catechol derivative. drugbank.comnih.gov
Following its formation, the primary metabolite, p-HPPH, undergoes Phase II conjugation reactions, primarily glucuronidation, to form a more water-soluble compound that can be readily excreted in the urine. nih.govdrugbank.comnih.gov The majority of the administered phenytoin dose is excreted as the glucuronide conjugate of p-HPPH. nih.govnih.govnih.gov
Pharmacokinetic Investigations in Preclinical Models
Absorption and Systemic Availability Dynamics
Fosphenytoin (B1200035), a water-soluble prodrug, was developed as an alternative to parenteral phenytoin (B1677684). nih.gov Its utility is derived from its rapid and complete conversion to phenytoin, its active metabolite. neupsykey.comnih.gov
The conversion of fosphenytoin to phenytoin is a critical step in its mechanism of action. This biotransformation is catalyzed by endogenous phosphatases present in tissues and blood. nih.govnih.gov The process is generally rapid, with a conversion half-life in humans reported to be between 8 and 15 minutes. nih.govnih.govneurology.org Preclinical studies have demonstrated even faster conversion rates, with a half-life of less than one minute in rats and approximately three minutes in dogs. neurology.org
Several factors can influence this conversion rate. The process is handled by both acid and alkaline phosphatases. nih.govfrontiersin.org Pathophysiological conditions can alter the conversion dynamics. For instance, in patients with renal or hepatic disease, or those with hypoalbuminemia, the conversion of fosphenytoin to phenytoin may be accelerated. nih.govfda.gov This is attributed to a higher fraction of unbound fosphenytoin, making more of the drug available for enzymatic conversion. nih.gov However, the conversion rate appears to be independent of demographic factors such as age, race, or gender. nih.gov
Fosphenytoin demonstrates excellent bioavailability, with administration leading to an approximately 100% conversion to phenytoin following both intravenous (IV) and intramuscular (IM) routes. neupsykey.comnih.govfda.gov
Following IV infusion, peak plasma concentrations of fosphenytoin are achieved at the end of the infusion period. nih.govfrontiersin.org The subsequent conversion to phenytoin occurs swiftly, ensuring the rapid availability of the active compound. nih.gov When administered intramuscularly, peak fosphenytoin concentrations are observed at approximately 30 minutes post-injection, while peak plasma concentrations of the resultant total phenytoin are typically reached in about 3 hours. nih.govnih.govfrontiersin.orgfda.gov
Comparative studies have shown that fosphenytoin can achieve therapeutic concentrations of unbound phenytoin as fast as, or even faster than, equimolar doses of IV phenytoin sodium, particularly when infused at high rates. nih.govneurology.org This rapid availability is partially explained by the displacement of phenytoin from plasma protein binding sites by fosphenytoin itself. nih.govneurology.org A study comparing a novel formulation, CE-fosphenytoin sodium, with the standard fosphenytoin sodium injection (Cerebyx®) concluded that the two are bioequivalent in delivering total and free phenytoin after both IV and IM administration. nih.govresearchgate.net
However, in a study involving children with severe malaria, the mean bioavailability of phenytoin following IV fosphenytoin was found to be 62%, which is lower than typically observed. nih.gov This finding suggests that the complex pathophysiology of certain diseases may impact drug metabolism and disposition. nih.gov
Table 1: Comparative Bioavailability Data
Parameter Intravenous (IV) Fosphenytoin Intramuscular (IM) Fosphenytoin Intravenous (IV) Phenytoin Phenytoin Bioavailability ~100% [1, 2] ~100% [2, 8] Reference Time to Peak Fosphenytoin Conc. End of infusion [5, 6] ~30 minutes [5, 6] N/A Time to Peak Phenytoin Conc. Rapid, dependent on infusion rate and conversion nih.gov ~2-4 hours nih.gov Dependent on infusion rate
Distribution and Plasma Protein Binding
Fosphenytoin is characterized by its extensive binding to plasma proteins, primarily albumin, with a bound fraction reported to be between 95% and 99%. neupsykey.comnih.govnih.govfrontiersin.orgpfizermedicalinformation.com This binding is a saturable process, which means that as the total plasma concentration of fosphenytoin increases, the percentage of the drug that is bound to proteins decreases. nih.govfda.govpfizermedicalinformation.com
Phenytoin, the active metabolite, is also highly bound to plasma proteins, although to a slightly lesser degree than its prodrug. fda.gov The typical protein binding for phenytoin ranges from 70% to 95%. neupsykey.com Certain conditions such as renal or hepatic impairment and hypoalbuminemia can reduce the extent of protein binding, resulting in a higher fraction of unbound, pharmacologically active phenytoin. nih.govfda.gov
A significant pharmacokinetic interaction occurs between fosphenytoin and phenytoin at the level of plasma protein binding. Fosphenytoin actively displaces phenytoin from its binding sites on albumin. neupsykey.comnih.govneurology.orgpfizermedicalinformation.com This competitive displacement transiently increases the unbound fraction of phenytoin in the plasma, which can reach up to 30% during the fosphenytoin-to-phenytoin conversion period (approximately 30 to 60 minutes after infusion). fda.gov
This effect is most pronounced with higher doses and more rapid infusion rates of fosphenytoin. neupsykey.comneurology.org As fosphenytoin is metabolized and its plasma concentration declines, phenytoin's protein binding returns to its normal state. neupsykey.comneurology.org This displacement mechanism is clinically relevant as it accelerates the achievement of therapeutic concentrations of free phenytoin, effectively compensating for the time required for the metabolic conversion of the prodrug. nih.govneurology.org In contrast, after IM administration, this displacement effect is minimal due to the slower absorption from the injection site, which results in lower peak plasma concentrations of fosphenytoin. neupsykey.comneurology.org
The apparent volume of distribution (Vd) for fosphenytoin is relatively small, indicating that its distribution is largely confined to the plasma and tissues in rapid equilibrium with it. neupsykey.comneurology.org The Vd is not a fixed value; it increases with both the administered dose and the infusion rate of fosphenytoin. nih.govnih.govfda.govpfizermedicalinformation.com The reported Vd for fosphenytoin ranges from 4.3 to 10.8 liters. nih.govfda.govfda.govpfizermedicalinformation.com
Studies have shown that at lower doses and infusion rates, the Vd is smaller (approximately 0.04 L/kg), whereas at higher doses and rapid infusion rates, the Vd increases (reported as 0.13 L/kg). neupsykey.com As a polar compound, fosphenytoin primarily resides within the central compartment. neupsykey.comneurology.org Pharmacokinetic modeling has further revealed that for the resulting phenytoin, the central and peripheral volumes of distribution are influenced by the patient's body weight. nih.gov
Table 2: Key Pharmacokinetic Parameters
Compound Parameter Value/Range Source Fosphenytoin Plasma Protein Binding 95% - 99% (primarily albumin) [1, 5, 6] Fosphenytoin Volume of Distribution (Vd) 4.3 L - 10.8 L [5, 8, 10] Fosphenytoin Conversion Half-Life 8 - 15 minutes (human) [1, 3, 7] Phenytoin Plasma Protein Binding 70% - 95% (primarily albumin) neupsykey.com Phenytoin Unbound Fraction (during Fosphenytoin conversion) Up to 30% researchgate.net
Elimination Pathways and Metabolite Excretion
Following its rapid and complete conversion to phenytoin, the elimination of fosphenytoin is governed by the metabolic fate of phenytoin. neurology.org The primary route of elimination for the active compound, phenytoin, is through hepatic metabolism, followed by the renal excretion of its metabolites. unil.chfda.gov
Excretion Profiles of Phenytoin Metabolites
In preclinical models, the urinary excretion of metabolites is the principal pathway for the elimination of phenytoin derived from fosphenytoin. hres.ca Studies in dogs have demonstrated that the metabolism and urinary excretion profiles of intravenously administered fosphenytoin and phenytoin are comparable. hres.ca
The major metabolite of phenytoin in most species is 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), which is largely inactive. pharmgkb.org This metabolite is subsequently conjugated, primarily with glucuronic acid, to form a more water-soluble compound that can be efficiently excreted by the kidneys. pharmgkb.orgresearchgate.net Up to 90% of a phenytoin dose is metabolized to p-HPPH, which is then glucuronidated and eliminated in the urine. pharmgkb.org In humans, phenytoin is excreted in the urine primarily as p-HPPH and its glucuronide, with only a small fraction (1-5%) of the original dose being excreted as unchanged phenytoin. fda.gov
Preclinical studies have identified species-specific differences in the primary urinary metabolite:
In rats , the major metabolite found in urine is the glucuronide of 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH). hres.ca
In dogs , the major urinary metabolite is the glucuronide of 5-(m-hydroxyphenyl)-5-phenylhydantoin (m-HPPH). hres.ca
This highlights that while the general pathway of hydroxylation followed by glucuronidation and urinary excretion is conserved, the specific regioselectivity of the initial hydroxylation can vary between species.
Table 1: Major Urinary Metabolites of Phenytoin in Preclinical Models
| Preclinical Model | Major Metabolite | Form Excreted in Urine |
| Rat | 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) | p-HPPH Glucuronide |
| Dog | 5-(m-hydroxyphenyl)-5-phenylhydantoin (m-HPPH) | m-HPPH Glucuronide |
| Data sourced from preclinical toxicology studies. hres.ca |
Absence of Fosphenytoin Renal Excretion
Preclinical and clinical pharmacokinetic studies consistently demonstrate that fosphenytoin itself is not eliminated via the kidneys. neurology.orghres.ca The prodrug is designed for rapid conversion to phenytoin in the body, a process with a half-life of approximately 8 to 15 minutes. neurology.org Due to this rapid and efficient conversion by endogenous phosphatases, the parent fosphenytoin molecule does not circulate long enough to be significantly cleared by renal excretion. neurology.orgfda.gov
Direct renal excretion of fosphenytoin is considered clinically insignificant. neurology.org Regulatory documentation explicitly states that fosphenytoin is not excreted in the urine. fda.govhres.ca The elimination of the drug from the body is therefore dependent on its conversion to phenytoin and the subsequent metabolism and excretion of phenytoin-derived products. neurology.orghres.ca
Molecular and Cellular Mechanisms of Action Derived from Active Metabolite Phenytoin
Voltage-Gated Sodium Channel Modulation
Phenytoin (B1677684) exerts its anticonvulsant effects primarily by interacting with voltage-gated sodium channels, which are essential for the initiation and propagation of action potentials in neurons. patsnap.com By modulating these channels, phenytoin stabilizes neuronal membranes and reduces their hyperexcitability. pharmacyfreak.com
Mechanism of Prolonging Inactivation State
Voltage-gated sodium channels cycle through three main states: resting, open, and inactivated. patsnap.com During neuronal stimulation, these channels open, allowing an influx of sodium ions that leads to depolarization and the generation of an action potential. patsnap.com Following this, the channels enter an inactivated state, rendering them temporarily unable to open again. patsnap.com
Phenytoin selectively binds to the inactivated state of the voltage-gated sodium channels. patsnap.compharmacyfreak.compatsnap.com This binding stabilizes the channel in its inactivated conformation, thereby prolonging the time it takes for the channel to return to the resting state. patsnap.compatsnap.com This action effectively lengthens the refractory period, the time during which a neuron cannot fire another action potential. patsnap.com By slowing the recovery of these channels, phenytoin limits the ability of neurons to fire at high frequencies, a characteristic feature of seizure activity. pharmacyfreak.compatsnap.com While it was once thought that phenytoin primarily targets the fast-inactivated state, some research suggests it may enhance slower forms of inactivation as well. nih.govnih.gov
Voltage-Dependent and Use-Dependent Interactions
The blocking effect of phenytoin on sodium channels is both voltage-dependent and use-dependent. pharmacyfreak.com This means that the drug's efficacy increases with more frequent neuronal firing and at more depolarized membrane potentials, which are conditions typically found in a seizure focus. pharmacyfreak.comnih.gov
Voltage-Dependence: Phenytoin's affinity for sodium channels is significantly higher when the neuronal membrane is depolarized. nih.gov At normal resting membrane potentials, phenytoin has a weak affinity for the channels. However, during the sustained depolarization that occurs during a seizure, more sodium channels are in the inactivated state, providing more binding sites for phenytoin and thus enhancing its blocking effect. nih.gov
Use-Dependence: The phenomenon of use-dependence, also referred to as state-dependence, describes the increased channel blockade with repetitive stimulation. pharmacyfreak.comnih.gov Since phenytoin preferentially binds to and stabilizes the inactivated state of sodium channels, its blocking effect is more pronounced in neurons that are firing rapidly. pharmacyfreak.com This selective action on highly active neurons allows phenytoin to suppress seizure discharges with minimal impact on normal neuronal activity. nih.gov
Regulation of Neuronal Action Potential Firing
By prolonging the inactivation of voltage-gated sodium channels, phenytoin effectively dampens the excessive and high-frequency firing of neurons that underlies epileptic seizures. pharmacyfreak.compatsnap.com This action prevents the propagation of abnormal electrical activity from the seizure focus to surrounding brain regions. pharmacyfreak.com
The effects of phenytoin on the neuronal action potential include:
An increase in the threshold for action potential activation. epa.gov
A reduction in the maximum rate of rise of the action potential. epa.gov
A decrease in the amplitude of the action potential (spike overshoot). epa.gov
An increase in the duration of the action potential. epa.gov
These alterations in the action potential waveform are a direct consequence of the reduced availability of functional sodium channels, thereby limiting the repetitive firing of neurons. patsnap.com
Interactions with Other Neural Targets
While the primary mechanism of action of phenytoin is the modulation of voltage-gated sodium channels, some studies have suggested potential interactions with other neural targets, although these effects are generally considered to be secondary.
Role in Na-K-ATPase Activity
The sodium-potassium pump (Na-K-ATPase) is an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the neuronal membrane. Some research has suggested that phenytoin may influence Na-K-ATPase activity. howmed.net For instance, one study indicated that in a state of hyperexcitability, the increased intracellular sodium activates Na-K-ATPase to restore the ionic balance, and that phenytoin may enhance this effect. howmed.net Another study concluded that phenytoin provides protection in ischemic brain tissue by activating cortical Na-K-ATPase activity. nih.gov However, other critical evaluations have found no substantial evidence to support the idea that the membrane-stabilizing effect of phenytoin is due to the activation of Na-K-ATPase. nih.gov
Modulatory Effects on Ionotropic Glutamate (B1630785) Receptors
Phenytoin has been shown to modulate the activity of certain ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subtype. nih.govnih.gov In contrast, studies have concluded that antagonism of N-methyl-D-aspartate (NMDA) receptor-mediated events is not a pharmacological property of phenytoin and is unlikely to contribute to its anticonvulsant activity. nih.gov Research using rat brain neurons demonstrated that phenytoin failed to inhibit NMDA receptor-mediated responses at concentrations up to 1 x 10⁻⁴ M. nih.gov
The interaction with AMPA receptors, however, is more significant. Phenytoin reversibly inhibits both major subtypes of AMPA receptors: calcium-impermeable (CI-AMPARs) and calcium-permeable (CP-AMPARs). nih.govnih.gov It demonstrates considerably higher potency against CI-AMPARs. nih.gov The mechanism appears to involve the physical blockage of the receptor's ion channel pore, with a preference for open channels, a characteristic similar to the action of pentobarbital. nih.gov This activity is distinct from competitive or negative allosteric inhibition. nih.gov The dual ability of phenytoin to inhibit both voltage-gated sodium channels and AMPA receptors may underlie its efficacy against various seizure types. nih.gov
| AMPA Receptor Subtype | IC50 Value (µM) | Reference |
|---|---|---|
| Calcium-Impermeable (CI-AMPARs) | 30 ± 4 | nih.govnih.gov |
| Calcium-Permeable (CP-AMPARs) | 250 ± 60 | nih.govnih.gov |
Influence on Calcium Channel Functionality
One of the proposed mechanisms of action for phenytoin involves the suppression of calcium influx through cell membranes. nih.gov Phenytoin inhibits calcium entry primarily through voltage-dependent L-type calcium channels. nih.gov This action is not related to its primary effect on sodium channels. nih.gov
Binding to Sigma Receptors
Phenytoin functions as a positive allosteric modulator of sigma-1 (σ₁) receptors. nih.govnih.gov This means it binds to a site on the receptor that is different from the primary binding site, and in doing so, it enhances the receptor's function. nih.govyoutube.com Specifically, phenytoin has been shown to stimulate the binding of various sigma-1 receptor agonists, slow their dissociation from the receptor, and shift the receptor from a low-affinity to a high-affinity state. nih.gov
Interestingly, this modulatory effect is differential and depends on whether the ligand is an agonist or an antagonist. nih.gov In studies using guinea pig brain, phenytoin at concentrations of 250 μM and 1 mM was shown to increase the binding affinity of several sigma-1 receptor agonists. nih.gov However, the same concentrations of phenytoin did not increase, and in some cases slightly decreased, the binding affinity of sigma-1 receptor antagonists. nih.gov This differential modulation provides a potential in vitro method for distinguishing between sigma-1 receptor agonists and antagonists. nih.gov
| Ligand | Ligand Type | Effect of Phenytoin (250 µM - 1 mM) on Binding Affinity | Reference |
|---|---|---|---|
| Dextromethorphan | Agonist | Increased | nih.gov |
| (+)-SKF-10,047 | Agonist | Increased | nih.gov |
| (+)-3-PPP | Agonist | Increased | nih.gov |
| PRE-084 | Agonist | Increased | nih.gov |
| Haloperidol | Antagonist | Slightly Decreased / No Increase | nih.gov |
| BD 1063 | Antagonist | Slightly Decreased / No Increase | nih.gov |
| NE-100 | Antagonist | Slightly Decreased / No Increase | nih.gov |
| Progesterone | Antagonist | Slightly Decreased / No Increase | nih.gov |
| BD 1047 | Antagonist | Slightly Decreased / No Increase | nih.gov |
Mechanistic Basis of Drug Interactions
Cytochrome P450 Enzyme-Mediated Interactions
Phenytoin's metabolism is heavily reliant on the CYP450 enzyme system, making it susceptible to interactions with other drugs that inhibit or induce these enzymes. pfizermedical.comhres.ca
Inhibition of Phenytoin's Oxidative Metabolism
The primary pathway for phenytoin (B1677684) metabolism is hydroxylation by CYP2C9 and to a lesser extent, CYP2C19. consultant360.comnih.gov Co-administration of drugs that inhibit these enzymes can lead to decreased metabolism of phenytoin, resulting in elevated plasma concentrations and an increased risk of toxicity. pfizermedical.comhres.ca
A number of medications are known to inhibit the oxidative metabolism of phenytoin. These interactions are clinically significant due to phenytoin's narrow therapeutic index. consultant360.comquizlet.com For instance, studies have demonstrated that potent inhibitors of CYP2C9 can significantly increase phenytoin levels. nih.gov Similarly, inhibitors of CYP2C19 can also contribute to this effect, particularly in individuals where this enzyme plays a more substantial role in phenytoin metabolism. aesnet.org
Table 1: Examples of Drugs that Inhibit Phenytoin's Oxidative Metabolism
| Drug Class | Examples | Primary CYP Enzyme Inhibited |
| Antifungals | Fluconazole, Miconazole | CYP2C9 |
| Antiepileptics | Felbamate, Topiramate, Oxcarbazepine | CYP2C19 |
| Antibiotics | Chloramphenicol | CYP2C19 |
| H2-Antagonists | Cimetidine | CYP2C19 |
| Proton Pump Inhibitors | Omeprazole | CYP2C19 |
This table is not exhaustive. Source: pfizermedical.comnih.govaesnet.org
Induction of Drug-Metabolizing Enzymes by Phenytoin
Phenytoin is a potent inducer of several CYP450 enzymes, including CYP2C, CYP3A, and CYP2D subfamilies, as well as UDP-glucuronosyltransferase. consultant360.comnih.gov This induction can accelerate the metabolism of co-administered drugs that are substrates for these enzymes, potentially leading to reduced efficacy of those agents. consultant360.comnih.gov
The induction of CYP3A4 by phenytoin is particularly noteworthy, as this enzyme is responsible for the metabolism of a large number of drugs. nih.gov This can result in treatment failures for various medications, including oral contraceptives, certain cardiovascular drugs, and immunosuppressants. nih.govwww.nhs.uk The onset of this induction effect is not immediate and may take several days to weeks to reach its maximum potential. Conversely, upon discontinuation of phenytoin, the enzyme activity gradually returns to baseline. nih.gov
Reciprocal Effects on Co-administered Pharmacological Agents
The interaction between phenytoin and other drugs is often bidirectional. While other drugs can affect phenytoin levels, phenytoin's enzyme-inducing properties can, in turn, alter the metabolism and effectiveness of those same drugs. nih.gov
For example, certain antiretroviral medications, such as ritonavir, can decrease phenytoin levels. goodrx.com Simultaneously, phenytoin can induce the metabolism of these antiretrovirals, potentially leading to a loss of virologic response. goodrx.com Similarly, the co-administration of phenytoin with warfarin (B611796) can have unpredictable effects on the international normalized ratio (INR), increasing the risk of either bleeding or clotting. goodrx.com
Plasma Protein Binding Displacement Interactions
Phenytoin is highly bound to plasma proteins, primarily albumin. nih.govconsultant360.com This high degree of protein binding is a key factor in another class of drug interactions: displacement from binding sites.
Competitive Binding with Other Highly Protein-Bound Compounds
Fosphenytoin (B1200035) itself is extensively bound to plasma proteins (95-99%), mainly albumin. nih.govhres.ca It can displace phenytoin from its binding sites. hres.caneurology.org Furthermore, other drugs that are also highly protein-bound can compete with phenytoin for the same binding sites on albumin. pfizermedical.comhres.ca
When a displacing agent is introduced, it can increase the proportion of unbound, pharmacologically active phenytoin in the plasma. touro.edu This is particularly relevant for drugs with a narrow therapeutic index like phenytoin, where even small changes in the unbound fraction can lead to significant clinical consequences. journaljammr.com
Table 2: Examples of Drugs that Can Displace Phenytoin from Plasma Proteins
| Drug | Reference |
| Valproic acid | consultant360.comnih.gov |
| Salicylates | consultant360.comnih.gov |
| Sulfonamides | consultant360.com |
| Tizoxanide | journaljammr.com |
| Phenylbutazone | nih.gov |
This table provides examples and is not an exhaustive list.
Consequences for Unbound Phenytoin Fraction
An increase in the unbound fraction of phenytoin leads to a higher concentration of the active drug available to exert its pharmacological and toxic effects. neurology.orgmdedge.com This can result in the manifestation of adverse effects even when the total plasma phenytoin concentration appears to be within the therapeutic range. nih.gov
The displacement of phenytoin from protein binding is a transient phenomenon. neurology.org As the displacing drug is eliminated, the protein binding of phenytoin returns to its baseline level. However, during the period of displacement, the elevated free phenytoin concentration can lead to acute toxicity. neurology.org This underscores the importance of monitoring for clinical signs of toxicity when co-administering phenytoin with other highly protein-bound drugs. nih.gov
Pharmacodynamic Interaction Modalities
Fosphenytoin disodium (B8443419) salt hydrate (B1144303), as a prodrug of phenytoin, exhibits pharmacodynamic interactions that can significantly alter the effects of other medications. These interactions are primarily attributable to the pharmacological actions of its active metabolite, phenytoin. The subsequent sections will delve into the specific pharmacodynamic interactions of fosphenytoin with neuromuscular blocking agents and its influence on coagulation pathways.
Alterations in Neuromuscular Blocking Agent Efficacy
Chronic administration of phenytoin has been associated with resistance to the neuromuscular blocking effects of nondepolarizing agents. pfizermedical.commedscape.comrxlist.comdrugs.com This interaction is clinically significant and necessitates careful monitoring of patients undergoing surgical procedures or requiring mechanical ventilation.
Detailed Research Findings:
Patients chronically treated with phenytoin may exhibit a diminished response to standard doses of nondepolarizing neuromuscular blocking agents such as cisatracurium, pancuronium, rocuronium, and vecuronium. pfizermedical.commedscape.comrxlist.comdrugs.com This resistance can manifest as a more rapid recovery from neuromuscular blockade than anticipated, potentially requiring higher infusion rates of the blocking agent to achieve the desired level of muscle relaxation. pfizermedical.comdrugs.com The precise mechanism underlying this interaction is not fully elucidated, but it is hypothesized to involve an upregulation of postsynaptic acetylcholine (B1216132) receptors at the neuromuscular junction, a compensatory response to the chronic sodium channel blockade induced by phenytoin. It remains uncertain whether phenytoin exerts the same effect on other nondepolarizing neuromuscular blockers. pfizermedical.comdrugs.com
Table 1: Documented Interactions with Neuromuscular Blocking Agents
| Neuromuscular Blocking Agent | Observed Effect in Patients on Chronic Phenytoin Therapy | Clinical Management Recommendation |
| Cisatracurium | Resistance to neuromuscular blockade. pfizermedical.commedscape.comrxlist.comdrugs.com | Monitor for rapid recovery; may require higher infusion rates. pfizermedical.comdrugs.com |
| Pancuronium | Resistance to neuromuscular blockade. pfizermedical.commedscape.comrxlist.comdrugs.comnih.gov | Monitor for rapid recovery; may require higher infusion rates. pfizermedical.comdrugs.com |
| Rocuronium | Resistance to neuromuscular blockade. pfizermedical.commedscape.comrxlist.comdrugs.com | Monitor for rapid recovery; may require higher infusion rates. pfizermedical.comdrugs.com |
| Vecuronium | Resistance to neuromuscular blockade. pfizermedical.commedscape.comrxlist.comdrugs.com | Monitor for rapid recovery; may require higher infusion rates. pfizermedical.comdrugs.com |
Effects on Coagulation Pathways
The co-administration of phenytoin, the active metabolite of fosphenytoin, with the oral anticoagulant warfarin can lead to unpredictable effects on the international normalized ratio (INR), a key measure of blood coagulation. pfizermedical.comrxlist.com
Detailed Research Findings:
Reports have indicated both increased and decreased prothrombin time (PT) and INR responses when phenytoin is given concurrently with warfarin. pfizermedical.comrxlist.com This variability makes managing anticoagulation therapy in patients receiving fosphenytoin challenging. The interaction is complex and may involve multiple mechanisms. Phenytoin is a potent inducer of hepatic cytochrome P450 enzymes, which could potentially increase the metabolism and clearance of warfarin. hres.ca Conversely, phenytoin is highly bound to plasma proteins and could displace warfarin from its binding sites, transiently increasing its anticoagulant effect. hres.ca Given these competing potential effects, close monitoring of PT/INR is crucial when fosphenytoin therapy is initiated, adjusted, or discontinued (B1498344) in a patient on warfarin.
Table 2: Interaction with Warfarin
| Interacting Drug | Effect on Coagulation Parameters (PT/INR) |
| Warfarin | Increased and decreased responses have been reported. pfizermedical.comrxlist.com |
Preclinical Pharmacological Investigations
Anticonvulsant Efficacy in Animal Models of Epilepsy
The anticonvulsant effects of fosphenytoin (B1200035), primarily through its conversion to phenytoin (B1677684), have been demonstrated across a variety of established animal models of epilepsy. fda.govhres.casearchlightpharma.comfda.gov These models are crucial for predicting a compound's potential efficacy against different seizure types.
The maximal electroshock (MES) test in rodents is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures. nih.gov In this model, fosphenytoin has demonstrated significant efficacy. Following intravenous administration to mice, fosphenytoin effectively blocked the tonic extensor phase of MES-induced seizures. fda.govhres.casearchlightpharma.com Studies have shown that fosphenytoin and phenytoin are equipotent on a molar basis in this model. searchlightpharma.com The anticonvulsant activity of fosphenytoin in the mouse MES model is comparable to that of phenytoin, with ED₅₀ values of 16 mg/kg and 8 mg/kg, respectively. caymanchem.com This highlights fosphenytoin's role as an effective prodrug that delivers the anticonvulsant action of phenytoin. fda.govhres.casearchlightpharma.com
Table 1: Efficacy of Fosphenytoin in the Maximal Electroshock Seizure (MES) Model
| Animal Model | Effect | Comparative Efficacy | Reference |
|---|---|---|---|
| Mice | Blocked the tonic phase of maximal electroshock seizures. | Doses were equivalent to those effective for phenytoin. | fda.govhres.casearchlightpharma.com |
| Mice | Demonstrated anticonvulsant activity. | ED₅₀ of 16 mg/kg (Fosphenytoin) vs. 8 mg/kg (Phenytoin). | caymanchem.com |
Kindling is an animal model that represents the progressive development of seizures and epilepsy, particularly temporal lobe epilepsy, through repeated application of an initially subconvulsive stimulus. nih.govduke.eduwikipedia.org Phenytoin, the active metabolite of fosphenytoin, has shown anticonvulsant effects in kindling models in rats. fda.govhres.casearchlightpharma.comfda.gov
A specific study investigated the effects of fosphenytoin in fully amygdala-kindled female Wistar rats. nih.gov The results showed that fosphenytoin dose-dependently increased the afterdischarge threshold, which is the minimum current intensity required to elicit a seizure. nih.govnih.gov At the highest dose tested, fosphenytoin also reduced seizure severity and duration. nih.gov These findings indicate that fosphenytoin possesses anticonvulsant properties similar to phenytoin in this model of complex partial seizures. nih.gov The study concluded that fosphenytoin is a reliable substitute for parenteral phenytoin in experimental seizure models in rats. nih.gov
Audiogenic seizure models utilize sound stimulation to induce seizures in genetically susceptible strains of animals. These models are valuable for studying reflex epilepsies. Preclinical data indicate that phenytoin, the active metabolite of fosphenytoin, demonstrates anticonvulsant activity against audiogenic seizures in mice. fda.govhres.casearchlightpharma.comfda.gov The susceptibility to audiogenic seizures can be influenced by neurotransmitter systems within specific brain regions, such as the inferior colliculus. nih.gov
Seizures can be induced by direct electrical stimulation of the brainstem, providing another model to test anticonvulsant efficacy. Research has shown that phenytoin exhibits anticonvulsant activity in rats subjected to seizures produced by electrical stimulation of the brainstem. fda.govhres.casearchlightpharma.comfda.gov This further supports the broad-spectrum anticonvulsant profile of fosphenytoin's active metabolite.
Neuroprotective Efficacy in Experimental Ischemic Models
Beyond its anticonvulsant properties, fosphenytoin has been investigated for its potential neuroprotective effects. Ischemic events, such as those caused by cardiac arrest, can lead to significant neuronal damage, particularly in vulnerable brain regions like the hippocampus. nih.gov
A study evaluated the neuroprotective properties of fosphenytoin in a rat model of transient global ischemia induced by cardiac arrest. nih.gov In this model, a 12-minute ischemic episode resulted in a significant decrease in the number of hippocampal CA1 pyramidal neurons. nih.gov However, when fosphenytoin was administered five minutes after the ischemic event, the number of these neurons remained at near-control levels. nih.gov This demonstrated that fosphenytoin is an effective neuroprotectant against ischemia-induced neuronal damage in the hippocampus. nih.gov While the treatment preserved the neurons, it did not significantly alter the reactive gliosis indicated by GFAP staining. nih.gov
Table 3: Neuroprotective Effects of Fosphenytoin in a Rat Model of Global Ischemia
| Brain Region | Effect of Ischemia (without treatment) | Effect of Fosphenytoin Treatment (post-ischemia) | Reference |
|---|---|---|---|
| Hippocampal CA1 | Significant decrease in pyramidal neurons (from ~14.3 to ~2.2 per 100 µm²). | Number of pyramidal neurons remained near control levels (~13.9 per 100 µm²). | nih.gov |
Underlying Molecular Mechanisms of Neuroprotection
Fosphenytoin, a water-soluble prodrug, is rapidly and completely converted to phenytoin in the body. nih.govnih.gov Consequently, the neuroprotective effects of fosphenytoin are attributable to the actions of its active metabolite, phenytoin. Phenytoin exerts its neuroprotective effects through a variety of molecular mechanisms, with the primary and most well-established being the modulation of voltage-gated sodium channels. However, preclinical research has illuminated a broader spectrum of actions, including interactions with other ion channels and cellular processes.
The principal mechanism of phenytoin's neuroprotective action is the blockade of voltage-gated sodium channels. arvojournals.org This action is both voltage- and use-dependent, meaning that phenytoin preferentially binds to and stabilizes the inactivated state of these channels. nih.gov During periods of intense neuronal firing, such as in ischemia or seizures, a greater number of sodium channels are in the open and inactivated states, making them more susceptible to blockade by phenytoin. This selective inhibition of hyperactive neurons helps to prevent the excessive sodium influx that is a key trigger for excitotoxic neuronal death. By reducing the sustained repetitive firing of neurons, phenytoin helps to maintain the ionic balance across the neuronal membrane and prevent the downstream cascade of neurotoxic events. nih.gov
Preclinical studies in models of glaucoma and optic neuritis have provided evidence for the neuroprotective effects of phenytoin through sodium channel blockade. In an experimental model of glaucoma, phenytoin treatment resulted in reduced loss of retinal ganglion cells and preserved axon density in the optic nerve. arvojournals.org Furthermore, in experimental autoimmune encephalomyelitis, a model for multiple sclerosis, sodium channel blockers including phenytoin have demonstrated effective neuroprotection. nih.gov
Beyond its primary action on sodium channels, preclinical investigations have suggested other potential molecular mechanisms contributing to phenytoin's neuroprotective profile. These include the modulation of calcium channels and effects on Na+/K+-ATPase activity.
In-vitro studies have shown that phenytoin can interact with voltage-dependent calcium channels. Specifically, at concentrations between 30 and 300 microM, phenytoin has been found to inhibit the binding of the calcium antagonist [3H]nitrendipine to these channels in brain membranes. nih.gov This suggests that phenytoin may exert some of its neuroprotective effects by blocking calcium entry into neurons, another critical factor in excitotoxic cell death. The blockade of type I calcium channels by phenytoin was found to be enhanced at more depolarized membrane potentials, indicating a state-dependent interaction. nih.gov
| Preclinical Model | Key Findings | Reference |
| N1E-115 Neuroblastoma Cells | Phenytoin (3-100 µM) suppressed low-threshold, transient ("type I") calcium channel currents. | nih.gov |
| N1E-115 Neuroblastoma Cells | High-threshold, sustained ("type II") calcium channel currents were insensitive to phenytoin in the same concentration range. | nih.gov |
| Rat Brain Membranes | Phenytoin (30-300 µM) inhibited the binding of the calcium antagonist [3H]nitrendipine to voltage-dependent calcium channels. | nih.gov |
Furthermore, in a rat model of global cerebral ischemia, phenytoin treatment was associated with increased cortical Na+/K+-ATPase activity. nih.gov This enzyme is crucial for maintaining the sodium and potassium gradients across the cell membrane. By enhancing its activity, phenytoin may help to counteract the ischemia-induced rise in intracellular sodium and cellular swelling, thereby contributing to neuroprotection. nih.gov
| Preclinical Model | Key Findings | Reference |
| Global Ischemic Rat Brain | Phenytoin treatment increased cortical Na+/K+-ATPase activity during and after ischemia. | nih.gov |
| Global Ischemic Rat Brain | Phenytoin treatment was concluded to provide ischemic brain protection by activating cortical Na+/K+-ATPase activity and reducing intracellular sodium and water content. | nih.gov |
The role of phenytoin in modulating oxidative stress and apoptosis as part of its neuroprotective mechanism is less clear, with some studies presenting conflicting results. While some research points towards a potential to reduce neuroinflammation, other studies have indicated that phenytoin may induce oxidative stress and apoptosis, particularly in the developing brain. A study in female epileptic patients on phenytoin monotherapy showed increased serum levels of malondialdehyde (a marker of lipid peroxidation) and alterations in antioxidant enzymes, suggesting an enhancement of oxidative stress. nih.gov
Conversely, a study in a rabbit model of cerebral hypoxia demonstrated that phenytoin provided significant protection of neurons in the hippocampus and dentate nucleus compared to saline. nih.gov This suggests a neuroprotective effect against hypoxic-ischemic damage, although the specific molecular mechanism was not fully elucidated in the abstract.
It is important to note that some preclinical studies have raised concerns about the potential for phenytoin to induce apoptosis in the developing brain. Therefore, the neuroprotective profile of phenytoin may be dependent on the specific pathological context and the developmental stage of the nervous system.
Identification and Characterization of Process-Related Impurities
The manufacturing process of fosphenytoin sodium can lead to the formation of several process-related impurities. asianpubs.orgresearchgate.netasianpubs.org The identification, characterization, and control of these impurities are essential for ensuring the quality and safety of the drug product. asianpubs.orgresearchgate.netasianpubs.org
During the production of fosphenytoin sodium, several unknown impurities have been detected using HPLC, in addition to known degradation impurities managed as per the USP monograph. asianpubs.orgresearchgate.netasianpubs.org
1 Application of Spectroscopic Techniques (IR, NMR, HRMS)
A combination of spectroscopic techniques is employed for the structural elucidation of these impurities. asianpubs.orgresearchgate.netasianpubs.orghumanjournals.com These techniques include:
Infrared (IR) Spectroscopy : Provides information about the functional groups present in the impurity molecules. asianpubs.orgresearchgate.netasianpubs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT) : Offers detailed insights into the molecular structure, including the connectivity of atoms. asianpubs.orgresearchgate.netasianpubs.org
High-Resolution Mass Spectrometry (HRMS) : Determines the accurate mass of the impurity, which helps in deducing its elemental composition. asianpubs.orgresearchgate.netasianpubs.org
Through the application of these techniques, several previously unknown process-related impurities in fosphenytoin sodium have been successfully identified, synthesized, isolated, and characterized. asianpubs.orgresearchgate.netasianpubs.org
Analytical Methodologies and Quality Control Strategies
2 Establishing Quality Standards for Impurity Control
Once impurities are identified and characterized, it is crucial to establish quality standards to control their levels in the final drug product. asianpubs.orgresearchgate.netasianpubs.org The examination of process-related contaminants aids in optimizing process parameters and developing appropriate analytical methods for a robust quality control system. asianpubs.orgresearchgate.netasianpubs.org
The United States Pharmacopeia (USP) provides monographs with specified tests and limits for controlling the quality of fosphenytoin (B1200035) sodium injection. mpa.seuspnf.com These specifications are considered appropriate for ensuring the quality of the finished product. mpa.se For instance, processes for preparing fosphenytoin aim for a product that is substantially pure, containing less than about 0.5% by weight of individual impurities. google.com The phosphate (B84403) salt impurity, for example, is controlled to be less than about 2 percent by weight. google.com
Purity Assessment and Stability Profiling Methodologies
Assessing the purity and stability of fosphenytoin disodium (B8443419) salt hydrate (B1144303) is a critical aspect of quality control. mpa.seresearchgate.net
Stability studies are performed to support the shelf life and storage conditions claimed for the product. mpa.sepsu.edu These studies have shown that fosphenytoin sodium admixtures in various intravenous fluids and containers remain stable for extended periods under different storage conditions, including room temperature, refrigeration, and freezing. psu.edu For example, admixtures of fosphenytoin sodium in 0.9% NaCl or 5% Dextrose in PVC bags are stable for at least 30 days at room temperature, refrigerated, or frozen. psu.edu
The purity of fosphenytoin is often assessed by HPLC, with an assay range typically between 98% and 102% by weight. google.com The USP monograph for Fosphenytoin Sodium Injection specifies that it should contain not less than 90.0% and not more than 110.0% of the labeled amount of fosphenytoin sodium. uspnf.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Fosphenytoin disodium salt hydrate |
| Phenytoin (B1677684) |
| Potassium phosphate monobasic |
| l-heptanesulfonic acid sodium salt |
| Methanol |
| Acetonitrile |
| Potassium dihydrogen phosphate |
| EDTA (Ethylenediaminetetraacetic acid) |
| 5-(4-hydroxyphenyl)-5-phenylhydantoin (HPPH) |
| Diphenylglycine |
| Diphenylhydantoic acid |
| 3-hydroxymethyl-5,5-diphenyl-2,4-imidazolidinedione |
| 5,5-diphenyl-imidazolidine-2,4-dione |
| Phosphoric acid dibenzyl ester 2,5-dioxo-4,4-diphenyl-imidazolidin-1-ylmethyl ester |
| 2,2,2-trichloro-N-(2,5-dioxo-4,4-diphenyl-imidazolidin-1-yl-methyl)-acetamide |
| Disodium hydrogen phosphate |
| Sodium hydroxide (B78521) |
| Trichloroacetonitrile (B146778) |
| Paraformaldehyde |
| Potassium carbonate |
| Sodium dibenzyl phosphate |
| Dodecyl trimethylammonium phosphate |
| Tetrabutylammonium bromide |
| Phosphoric acid |
| Formic acid |
| d10-phenytoin |
| Tromethamine |
| Hydrochloric acid |
| Dextrose |
| Saline |
| Diethylamine |
| Phenobarbitone sodium |
| Sildenafil |
| para-hydroxy metabolite of phenytoin (POH) |
| Sodium acetate |
| Ethyl acetate |
| Ether |
| Chloroform |
| Ammonium hydroxide |
| Dihydrodiol (DHD) |
Synthetic Chemistry and Pharmaceutical Formulation Research
Synthetic Pathways for Fosphenytoin (B1200035) Disodium (B8443419) Salt
The synthesis of fosphenytoin, a phosphate (B84403) ester prodrug of phenytoin (B1677684), has evolved to improve efficiency, safety, and cost-effectiveness, moving from conventional methods with notable drawbacks to more streamlined, industrially viable processes.
Conventional synthesis of fosphenytoin sodium typically involves a multi-step process. researchgate.net A common historical route begins with the nucleophilic addition of phenytoin to formaldehyde, yielding 3-hydroxymethyl-phenytoin. researchgate.netgoogle.com This intermediate is then chlorinated, often using thionyl chloride, to produce 3-chloromethyl phenytoin. researchgate.netgoogle.com The subsequent phosphorylation step has traditionally used silver dibenzyl phosphate, which, while effective, introduces significant disadvantages. researchgate.net This reagent is expensive and light-sensitive, and the reaction generates silver chloride as an unwanted byproduct, necessitating strict process controls to monitor silver content in the final active pharmaceutical ingredient (API). researchgate.netgoogle.com The final steps involve hydrogenolysis to remove the benzyl (B1604629) protecting groups, followed by treatment with a sodium base to form the disodium salt. researchgate.netgoogle.com The use of hazardous chemicals and heavy metal salts in this pathway makes it less environmentally friendly and challenging for industrial scale-up. researchgate.netgoogle.com
To overcome these limitations, novel synthetic strategies have been developed. A significant advancement is the imidate ester-mediated synthesis. researchgate.net This approach also starts with 3-hydroxymethyl-phenytoin but avoids the use of chlorinating agents and silver salts. researchgate.netgoogle.com In this pathway, the hydroxymethyl intermediate is reacted with trichloroacetonitrile (B146778) in the presence of a base to form a reactive 2,2,2-trichloro-acetimidic acid ester intermediate. researchgate.netgoogle.com This intermediate facilitates the subsequent phosphorylation under mild conditions.
Another innovative, cost-effective route bypasses the use of heavy metals entirely. google.com This process involves the reaction of 1,2,4-triazole (B32235) with phosphorus oxychloride under basic conditions, followed by reaction with 3-hydroxymethyl-phenytoin and subsequent salt formation with an inorganic sodium base to yield fosphenytoin sodium. google.com This method is characterized by a simpler operating procedure and avoids the potential for heavy metal residue. google.com
| Synthesis Approach | Key Reagents | Advantages | Disadvantages |
| Conventional | Phenytoin, Formaldehyde, Thionyl chloride, Silver dibenzyl phosphate, Sodium hydroxide (B78521) | Established method | Expensive and light-sensitive reagents, Silver chloride byproduct, Use of hazardous chemicals, Potential for heavy metal residue researchgate.netgoogle.com |
| Imidate Ester-Mediated | 3-Hydroxymethyl-phenytoin, Trichloroacetonitrile, Base | Avoids silver salts and harsh chlorinating agents, Milder reaction conditions researchgate.netgoogle.com | May involve different sets of impurities to control. |
| Triazole-Based | 3-Hydroxymethyl-phenytoin, 1,2,4-Triazole, Phosphorus oxychloride, Inorganic sodium base | Short operating procedure, Avoids heavy metals, High yield and purity google.com | Requires careful control of reaction conditions. |
Optimizing reaction conditions is crucial for maximizing yield and purity in fosphenytoin synthesis. For the final salt formation step, the molar ratio of the base to fosphenytoin is critical. Using approximately 2 to less than 2.5 moles of sodium hydroxide per mole of fosphenytoin has been found to be optimal for converting fosphenytoin to its disodium salt, as using less than 2 moles can result in lower product yield due to incomplete conversion. google.com The pH of the reaction mass is typically controlled between 8 and 10, with reaction temperatures ranging from 60°C to 100°C. google.com
| Parameter | Optimized Condition | Rationale |
| Base for Salt Formation | ~2 to <2.5 moles NaOH per mole of fosphenytoin | Ensures complete conversion without excessive base, maximizing yield. google.com |
| Reaction pH | 8 to 10 | Provides optimal conditions for the salt formation reaction. google.com |
| Reaction Temperature | 60°C to 100°C | Facilitates the reaction kinetics for efficient conversion. google.com |
| Intermediate Strategy | Use of a mesyl ester of hydroxymethyl phenytoin | The sulfonate derivative is a more reactive leaving group than a halide, improving process efficiency. researchgate.net |
Process Chemistry for Scalable Manufacturing
The transition from laboratory-scale synthesis to industrial manufacturing of fosphenytoin disodium salt requires robust process chemistry focused on yield, purity, and safety.
Achieving high yield and purity on a large scale is a primary objective of modern fosphenytoin synthesis. google.comgoogle.com Novel synthetic routes have been developed specifically to be simple, eco-friendly, and robust for industrial application. google.com A reported novel synthesis achieves a high yield of 78% with a purity of 99.5% as measured by HPLC. researchgate.net
Crystallization is a key unit operation for isolating and purifying the final product. google.com A common method involves crystallizing fosphenytoin sodium from a solution by adding an excess of a ketone solvent, such as acetone. google.com The solid product obtained can be further purified through techniques like recrystallization or slurrying to meet stringent pharmaceutical standards. google.com For recrystallization, preparing a solution at an elevated temperature can achieve a higher concentration of the solute, which improves the economy of the manufacturing process. google.com Another purification strategy involves dissolving the crude product in water and then inducing crystallization by adding a water-miscible organic solvent. google.com
The control of impurities is a critical aspect of pharmaceutical manufacturing. Conventional fosphenytoin synthesis routes are known to generate undesirable byproducts like silver chloride and can leave residual heavy metals such as silver or palladium. researchgate.netgoogle.com Newer synthetic methods are designed to avoid these issues by eliminating the use of heavy metal reagents. researchgate.netgoogle.com
Process-related impurities and degradation products must be carefully monitored and controlled. asianpubs.org During the synthesis, potential byproducts include those arising from de-formylation or rearrangement of intermediates. researchgate.net For instance, a rearranged amide derivative has been identified as a potential impurity in certain synthetic pathways. researchgate.net Other routes may risk the formation of genotoxic impurities, which require stringent control. google.com The quality control system for fosphenytoin sodium manufacturing involves monitoring all process-related impurities at each stage of production to ensure the safety and efficacy of the final drug product. asianpubs.org
Advanced Formulation Approaches
Fosphenytoin itself was developed as a prodrug to overcome the poor water solubility of phenytoin. nih.govnih.gov Research has continued to advance its formulation to improve stability and ease of use. A significant development in formulation is the creation of a fosphenytoin sodium injection (Sesquient) that includes a cyclodextrin (B1172386) derivative, betadex sulfobutyl ether sodium (Captisol®). fda.gov This advanced formulation has a slightly lower pH and, crucially, allows for storage at room temperature, in contrast to the original formulation (Cerebyx®), which requires refrigeration. fda.gov This innovation enhances the product's convenience and logistical profile. fda.gov Furthermore, studies comparing modified formulations, such as CE-fosphenytoin sodium, to the standard injection have demonstrated bioequivalence, indicating ongoing efforts to refine the product's delivery and performance characteristics. nih.gov
| Formulation | Key Excipient/Feature | Key Advantage |
| Cerebyx® | Standard aqueous solution | Water-soluble prodrug of phenytoin nih.govnih.gov |
| Sesquient | Betadex sulfobutyl ether sodium (Captisol®), slightly reduced pH | Room temperature stability (no refrigeration required) fda.gov |
| CE-Fosphenytoin | Modified formulation | Bioequivalent to standard fosphenytoin sodium with similar safety profile nih.gov |
Excipient Compatibility and Formulation Stability Studies
The compatibility of fosphenytoin disodium salt with various excipients and its stability in different formulations are critical for developing a safe and effective parenteral product.
Excipient and Diluent Compatibility:
Fosphenytoin sodium injection is formulated with Tromethamine (TRIS) as a buffer to maintain a pH between 8.6 and 9.0. pfizermedicalinformation.com It can be diluted with 5% dextrose or 0.9% saline for intravenous administration. fda.gov Studies have shown that fosphenytoin sodium is compatible with these common intravenous fluids. nih.gov
Stability in Various Containers and Conditions:
Research has demonstrated the stability of fosphenytoin sodium in different storage containers and conditions. When diluted with 0.9% NaCl or 5% Dextrose in water (D5W) and stored in polyvinyl chloride (PVC) bags or glass bottles, fosphenytoin solutions maintain their stability for at least 30 days at room temperature (25°C), under refrigeration (4°C), or when frozen (-20°C). nih.govpsu.edu Undiluted fosphenytoin sodium stored in polypropylene (B1209903) syringes also remains stable for at least 30 days under the same temperature conditions. nih.govpsu.edu Furthermore, frozen solutions can be thawed and stored at 4°C or 25°C for 7 days without significant degradation. nih.govpsu.edu Throughout these studies, no visible precipitation or changes in color or clarity were observed, and the concentration of fosphenytoin remained within 97-104% of the initial concentration. nih.gov
Table 1: Stability of Fosphenytoin Sodium Admixtures
| Container | Diluent | Storage Temperature | Stability Duration | Concentration Retention |
|---|---|---|---|---|
| PVC Bags | 0.9% NaCl / 5% D5W | 25°C, 4°C, -20°C | At least 30 days | 97-104% |
| Glass Bottles | 0.9% NaCl / 5% D5W | 25°C, 4°C, -20°C | At least 30 days | 97-104% |
| Polypropylene Syringes (undiluted) | N/A | 25°C, 4°C, -20°C | At least 30 days | ~97.5% |
Investigation of Controlled Release Delivery Systems
To improve the therapeutic profile of fosphenytoin, research has explored controlled-release delivery systems, with a focus on cyclodextrin inclusion complexes and hydrated matrix tablets.
Cyclodextrin Inclusion Complexes:
Cyclodextrins are known to enhance the solubility, stability, and bioavailability of various drugs. nih.gov In the case of fosphenytoin sodium, complexation with sulfobutyl ether-β-cyclodextrin (SBE-β-CD) has been investigated to improve its stability and solubility at a more physiological pH. nih.gov This approach aims to reduce infusion site reactions. nih.gov A formulation of fosphenytoin sodium with the cyclodextrin derivative betadex sulfobutyl ether sodium (Captisol®) has been developed, which has a slightly lower pH (target of 8.0) compared to the original formulation. fda.gov
Hydrated Matrix Tablets:
While fosphenytoin is primarily administered parenterally, the principles of controlled release from hydrated matrix tablets are relevant to understanding drug delivery. These systems typically involve a drug mixed with a polymer that swells upon contact with water, forming a gel layer that controls the rate of drug release. The release kinetics can be influenced by the drug's interaction with the polymer matrix. For instance, a strong interaction between a drug and the polymer can result in a poorly soluble, slowly dissolving matrix, whereas a less stable complex can lead to an erodible matrix. nih.gov
Bioreversion Kinetics within Diverse Pharmaceutical Matrices
Fosphenytoin is a prodrug that is converted to the active drug, phenytoin, in the body. nih.gov This conversion is a critical step in its mechanism of action.
Mechanism of Conversion:
The bioreversion of fosphenytoin to phenytoin is rapid, with a half-life of approximately 15 minutes following intravenous administration. hres.cafda.gov This conversion is catalyzed by phosphatases, which are abundant and widely distributed throughout the body. hres.cafda.gov The process yields phenytoin, phosphate, and formate. hres.cafda.gov
Factors Influencing Conversion:
While no specific drugs are known to interfere with the conversion of fosphenytoin to phenytoin, theoretical considerations suggest that alterations in phosphatase activity could potentially affect this process. fda.gov However, due to the widespread presence of these enzymes, it is unlikely that drug interactions would significantly impact the conversion. fda.gov Another factor that could influence the availability of phenytoin is the protein binding of fosphenytoin. Fosphenytoin is highly bound to albumin (95% to 99%), and drugs that also bind significantly to albumin could potentially increase the unbound, active fraction of fosphenytoin. hres.cafda.gov
Q & A
Q. What analytical techniques are recommended for characterizing Fosphenytoin disodium salt hydrate and confirming its structural integrity?
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural validation. For example, HPLC with optimized mobile phase pH (e.g., 2.5–3.5) ensures separation from impurities, while ¹H NMR resolves hydration states and molecular conformation . Mass spectrometry (MS) further confirms molecular weight and purity.
Q. How should researchers ensure the stability of this compound during storage?
Store lyophilized samples at -20°C in airtight containers to prevent hydration/dehydration cycles. For solutions, avoid repeated freeze-thaw cycles and use stabilizing buffers (e.g., phosphate-buffered saline) to maintain pH-dependent solubility .
Q. What methodological precautions are necessary when handling this compound due to its toxicity profile?
Follow GHS guidelines: use personal protective equipment (PPE), conduct experiments in fume hoods, and dispose of waste via approved biohazard protocols. Acute oral toxicity (Category 4) and carcinogenic potential (Category 1B) require strict adherence to safety data sheets (SDS) .
Advanced Research Questions
Q. How does the hydration state of this compound influence its biochemical interactions?
Hydration affects solubility, crystal lattice stability, and binding affinity to targets like ion channels. For example, hexahydrate forms (common in phosphate salts) may enhance aqueous solubility, while anhydrous forms could improve membrane permeability. Comparative studies using thermogravimetric analysis (TGA) and X-ray diffraction (XRD) are recommended .
Q. What experimental strategies resolve contradictions in reported pro-inflammatory cytokine modulation by this compound?
Discrepancies in IL-6/IL-8 secretion data (e.g., macrophage vs. neuronal models) require dose-response assays, cytokine-specific ELISAs, and pathway inhibition controls (e.g., ATP receptor blockers). Cross-validation with RNA sequencing can identify off-target effects .
Q. How can researchers optimize chromatographic separation of this compound in complex biological matrices?
Use reversed-phase HPLC with C18 columns and mobile phases adjusted to pH 3.0–3.5 to reduce ionization and improve peak resolution. For polar metabolites, hydrophilic interaction liquid chromatography (HILIC) paired with tandem MS enhances sensitivity .
Q. What controls are essential when studying Fosphenytoin’s interference with phosphatase activity in enzymatic assays?
Include phosphatase inhibitors (e.g., β-glycerophosphate) to isolate Fosphenytoin-specific effects. Parallel assays with negative controls (e.g., heat-inactivated enzymes) and positive controls (e.g., sodium orthovanadate) validate activity measurements .
Q. How should metabolic pathway studies involving this compound in neuronal models be designed?
Use isotope tracing (e.g., ¹³C-labeled glucose) to track incorporation into metabolic intermediates. Combine LC-MS for metabolite quantification with live-cell imaging to monitor real-time ATP dynamics. Ensure neuronal viability via lactate dehydrogenase (LDH) release assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
